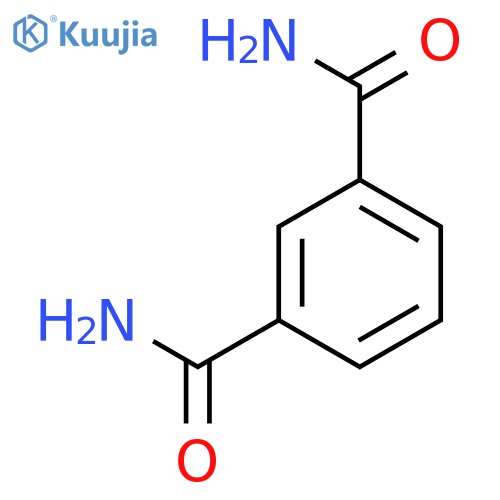Cas no 1740-57-4 (benzene-1,3-dicarboxamide)

benzene-1,3-dicarboxamide structure
商品名:benzene-1,3-dicarboxamide
benzene-1,3-dicarboxamide 化学的及び物理的性質
名前と識別子
-
- Isophthalamide
- 1,3-Benzenedicarboxamide
- benzene-1,3-dicarboxamide
- m-Phthalamide
- isophthaldiamide
- m-carbamoylbenzamide
- isophthalicaciddiamide
- 1,3-Benzenedicarbocamide
- 1,3-BENZENEDICARBOXAMIDE/ISOPHTHALAMIDE
- Isophthalic acid diamide
- ZP57YML58I
- QZUPTXGVPYNUIT-UHFFFAOYSA-N
- Isophthalamide, 95%
- TimTec1_002854
- Oprea1_838972
- QZUPTXGVPYNUIT-UHFFFAOYSA-
- HMS1542B16
- 5619AD
- STL260986
- D91091
- A811603
- SB75732
- AM20030157
- ISO-PHTHALAMIDE
- SCHEMBL36694
- NS00025716
- CHEBI:38801
- FT-0627449
- DTXSID20169744
- InChI=1/C8H8N2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12)
- MFCD00014801
- AKOS003277417
- EINECS 217-104-9
- I0152
- Q27117979
- CS-0207242
- 1740-57-4
- UNII-ZP57YML58I
- BRN 2045544
- 1-09-00-00372 (Beilstein Handbook Reference)
- AS-5641
- Z275156916
- DB-013761
- DTXCID6092235
-
- MDL: MFCD00014801
- インチ: 1S/C8H8N2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12)
- InChIKey: QZUPTXGVPYNUIT-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C([H])=C([H])C([H])=C(C(N([H])[H])=O)C=1[H])N([H])[H]
- BRN: 2045544
計算された属性
- せいみつぶんしりょう: 164.05900
- どういたいしつりょう: 164.059
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 86.2
じっけんとくせい
- 色と性状: 白粉。
- 密度みつど: 1.2739 (rough estimate)
- ゆうかいてん: 268-270°C
- ふってん: 291.62°C (rough estimate)
- フラッシュポイント: 214.4±24.0 °C
- 屈折率: 1.6000 (estimate)
- PSA: 86.18000
- LogP: 1.28500
- じょうきあつ: 0.0±1.0 mmHg at 25°C
- ようかいせい: 水に微溶解する。
benzene-1,3-dicarboxamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P108
- セキュリティの説明: S22-S24/25
- RTECS番号:CZ2201000
- 危険レベル:IRRITANT
- セキュリティ用語:S22;S24/25
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
benzene-1,3-dicarboxamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
benzene-1,3-dicarboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM342592-100g |
Isophthalamide |
1740-57-4 | 95%+ | 100g |
$258 | 2022-06-12 | |
| TRC | I821983-250mg |
Isophthalamide |
1740-57-4 | 250mg |
$ 50.00 | 2022-06-04 | ||
| Apollo Scientific | OR346273-1g |
Isophthalamide |
1740-57-4 | 1g |
£39.00 | 2025-02-19 | ||
| abcr | AB137453-25 g |
Isophthalamide; 96% |
1740-57-4 | 25g |
€108.10 | 2022-09-01 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0663-250G |
benzene-1,3-dicarboxamide |
1740-57-4 | 95% | 250g |
¥ 1,452.00 | 2023-04-14 | |
| abcr | AB137453-25g |
Isophthalamide, 96%; . |
1740-57-4 | 96% | 25g |
€115.90 | 2024-04-18 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-269269-5g |
Isophthalamide, |
1740-57-4 | 5g |
¥369.00 | 2023-09-05 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0663-100g |
benzene-1,3-dicarboxamide |
1740-57-4 | 95% | 100g |
¥858.0 | 2024-04-23 | |
| A2B Chem LLC | AA92326-1g |
Isophthalamide |
1740-57-4 | 97% | 1g |
$17.00 | 2024-04-20 | |
| Crysdot LLC | CD12132870-500g |
Isophthalamide |
1740-57-4 | 95+% | 500g |
$343 | 2024-07-24 |
benzene-1,3-dicarboxamide 関連文献
-
Carleton G. Collins,Andrew T. Johnson,Richard D. Connell,Ruth A. Nelson,Ivan Murgu,Allen G. Oliver,Bradley D. Smith New J. Chem. 2014 38 3992
-
Nicholas H. Evans,Charles E. Gell,Michael J. G. Peach Org. Biomol. Chem. 2016 14 7972
-
Arthur H. G. David,Rosemary J. Goodwin,Nicholas G. White Dalton Trans. 2023 52 1902
-
Asha Brown,Paul D. Beer Dalton Trans. 2012 41 118
-
5. Synthesis and pH-responsive properties of pseudo-peptides containing hydrophobic amino acid graftsRongjun Chen,Mark E. Eccleston,Zhilian Yue,Nigel K. H. Slater J. Mater. Chem. 2009 19 4217
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:1740-57-4)1,3-benzenedicarboxamide

清らかである:99%
はかる:200KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:1740-57-4)benzene-1,3-dicarboxamide

清らかである:99%
はかる:250.0g
価格 ($):182.0